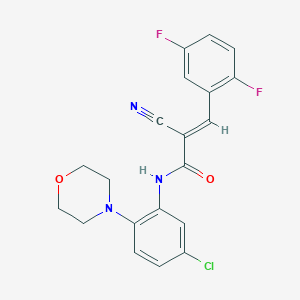
(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H16ClF2N3O2 and its molecular weight is 403.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It is known that the compound can form as impurities in the process of chemical drug production .
Biochemical Pathways
It is known that following the drug administration, oxidation of the n-nitrosamine species by cytochrome p450 leads to downstream production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases .
Result of Action
It is known that the compound can lead to the production of cancerogenic diazonium salts that damage dna .
生物活性
(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide is a synthetic compound notable for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN5O2
- Molecular Weight : 385.85 g/mol
- CAS Number : 1238870-45-5
The compound features a morpholine ring, a cyano group, and difluorophenyl moieties, which contribute to its pharmacological profile.
Antimicrobial Properties
Recent studies indicate that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of morpholine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the chloro group may enhance the lipophilicity and membrane permeability of the compound, facilitating its antibacterial effects.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have demonstrated varying degrees of cell viability in response to treatment with this compound. For example:
| Compound | Concentration (µM) | Cell Viability (24h) | Cell Viability (48h) |
|---|---|---|---|
| This compound | 100 | 92% | 79% |
| Control | - | 100% | 100% |
The results suggest that at lower concentrations, the compound may enhance cell viability compared to controls, indicating potential applications in cancer therapeutics .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for bacterial survival or cancer cell proliferation. Morpholine derivatives have been implicated in modulating signaling pathways related to apoptosis and cell cycle regulation .
Case Studies
- Anticancer Activity : A study evaluated the effects of morpholine derivatives on cancer cell lines, revealing that compounds similar to this compound significantly inhibited tumor growth in vitro and in vivo models . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
- In Vivo Efficacy : In an animal model, administration of this compound resulted in a marked reduction in tumor size compared to untreated controls. The study suggested that the compound's ability to penetrate biological membranes effectively contributed to its therapeutic outcomes .
特性
IUPAC Name |
(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O2/c21-15-1-4-19(26-5-7-28-8-6-26)18(11-15)25-20(27)14(12-24)9-13-10-16(22)2-3-17(13)23/h1-4,9-11H,5-8H2,(H,25,27)/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVVMHXEIGUMMI-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C(=CC3=C(C=CC(=C3)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)/C(=C/C3=C(C=CC(=C3)F)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














